molecular formula C26H35N3O2S B2462613 6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine CAS No. 860789-26-0

6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine

Cat. No.: B2462613
CAS No.: 860789-26-0
M. Wt: 453.65
InChI Key: YPVRMPYCVOPYHW-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine is a complex organic compound with the molecular formula C26H35N3O2S. This compound is characterized by its quinazolinimine core, which is substituted with methoxy groups at positions 6 and 7, a sulfanyl group attached to a 4-methylbenzyl moiety at position 2, and an octyl chain at position 3. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinimine Core: The quinazolinimine core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated benzyl derivative.

    Addition of the Octyl Chain: The octyl chain can be attached through alkylation reactions, often using octyl halides in the presence of a strong base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

6,7-Dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the quinazolinimine core to a more reduced form.

    Substitution: The methoxy and sulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7-Dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

6,7-Dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine can be compared with other similar compounds, such as:

    6,7-Dimethoxy-2-[(4-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine: Lacks the octyl chain, which may affect its solubility and biological activity.

    6,7-Dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-methyl-4(3H)-quinazolinimine: Contains a shorter alkyl chain, which may influence its chemical reactivity and pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6,7-dimethoxy-2-[(4-methylphenyl)methylsulfanyl]-3-octylquinazolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O2S/c1-5-6-7-8-9-10-15-29-25(27)21-16-23(30-3)24(31-4)17-22(21)28-26(29)32-18-20-13-11-19(2)12-14-20/h11-14,16-17,27H,5-10,15,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVRMPYCVOPYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=CC=C(C=C3)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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